molecular formula C15H15N7O B2567346 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide CAS No. 2034390-48-0

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide

Cat. No. B2567346
CAS RN: 2034390-48-0
M. Wt: 309.333
InChI Key: MBEOCZARSYKOSZ-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.

Scientific Research Applications

Antibacterial Activity

The compound’s antibacterial properties have garnered significant interest. In a study by Zhang et al., a series of novel triazolo [4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity . Among these compounds, some exhibited moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e demonstrated superior antibacterial efficacy, comparable to the first-line antibacterial agent ampicillin. The structure–activity relationship of these derivatives was also investigated.

Antitumor Potential

Another avenue of research involves exploring the compound’s antitumor effects. A series of 6-alkoxy-3-aryl-[1,2,4]triazolo derivatives were synthesized and evaluated for their antiproliferative activity against A549, Bewo, and MCF-7 cancer cell lines . These compounds displayed effective inhibition of cell proliferation, suggesting potential antitumor properties.

Cytotoxicity Against Breast Cancer Cells

In a separate study, new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl) derivatives were synthesized and evaluated for cytotoxic activity against breast cancer cell lines . Investigating their impact on cancer cells provides valuable insights into their therapeutic potential.

Other Biological Activities

While antibacterial and antitumor properties are prominent, it’s essential to explore other potential applications. Heterobicyclic nitrogen systems containing 1,2,4-triazines have demonstrated diverse biological activities, including anti-epileptic, anti-tumor, antimicrobial, anti-viral, and anxiolytic effects . Further research may uncover additional applications.

Mechanism of Action

Target of Action

The primary targets of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide Similar compounds with a triazolo-pyrazine structure have been reported to inhibit c-met protein kinase and show antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Mode of Action

The specific interaction of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide Related compounds have been shown to inhibit c-met protein kinase , which could suggest a similar mode of action.

Biochemical Pathways

The biochemical pathways affected by N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide The inhibition of c-met protein kinase by similar compounds suggests that this compound may affect pathways related to cell growth, proliferation, and survival.

Result of Action

The molecular and cellular effects of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide Similar compounds have shown antibacterial activities and inhibition of c-Met protein kinase , suggesting potential antimicrobial and anticancer effects.

properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O/c23-15(12-3-1-2-7-16-12)18-11-6-8-21(9-11)14-5-4-13-19-17-10-22(13)20-14/h1-5,7,10-11H,6,8-9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEOCZARSYKOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=CC=N2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide

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